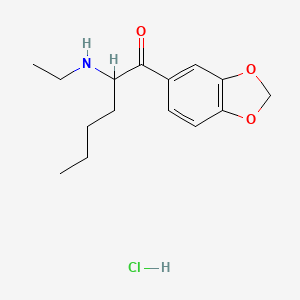

1-(1,3-Benzodioxol-5-yl)-2-(ethylamino)-1-hexanone,monohydrochloride

Descripción general

Descripción

N-etil Hexilona (clorhidrato) es un compuesto sintético que pertenece a la familia de las catinonas sustituidas, conocido por sus efectos estimulantes. Formalmente se denomina 1-(1,3-benzodioxol-5-il)-2-(etilamino)-1-hexanona, monohidrocloruro . Este compuesto se ha utilizado principalmente en investigación y aplicaciones forenses .

Métodos De Preparación

La síntesis de N-etil Hexilona (clorhidrato) implica varios pasos, generalmente comenzando con el precursor 1,3-benzodioxol. La ruta sintética incluye los siguientes pasos:

Formación del intermedio: El precursor experimenta una reacción con hexanona para formar un compuesto intermedio.

Etilacion: El intermedio se hace reaccionar luego con etilamina en condiciones controladas para introducir el grupo etilamina.

Formación del clorhidrato: El paso final involucra la adición de ácido clorhídrico para formar la sal de clorhidrato de N-etil Hexilona.

Análisis De Reacciones Químicas

Oxidation Reactions

The β-keto group and aromatic ring system are primary sites for oxidation.

-

Key Finding : Metabolic oxidation via CYP2D6 leads to demethylenation, producing catechol intermediates .

Reduction Reactions

The ketone moiety is susceptible to reduction under specific conditions.

-

Structural Insight : The SMILES string (

CCCCC(C(=O)C1=CC2=C(C=C1)OCO2)NC.Cl) confirms the absence of nitro groups, limiting reduction pathways to the ketone .

Hydrolysis and Ring-Opening Reactions

The methylenedioxy ring undergoes hydrolysis under acidic or enzymatic conditions.

| Reaction Type | Conditions/Reagents | Products | Source |

|---|---|---|---|

| Demethylenation | Acidic hydrolysis (HCl) | 3,4-Dihydroxybenzene derivatives | |

| Ester hydrolysis | Base (NaOH) | Not applicable (no ester groups in structure) | – |

-

Metabolic Pathway : In vivo, demethylenation generates catechol metabolites, which may undergo further O-methylation .

Substitution and Salt-Formation Reactions

The ethylamino group and hydrochloride salt influence reactivity.

| Reaction Type | Conditions/Reagents | Products | Source |

|---|---|---|---|

| N-Alkylation | Alkyl halides | Formation of quaternary ammonium salts | |

| Anion exchange | AgNO₃ | Precipitation of AgCl and formation of free base |

-

Note : The hydrochloride salt enhances water solubility but can be displaced by stronger acids or bases .

Metabolic Degradation Pathways

In biological systems, phase I and II metabolism dominate:

| Phase | Reaction | Enzymes/Cofactors | Metabolites |

|---|---|---|---|

| I | Demethylenation | CYP2D6, CYP3A4 | 3,4-Dihydroxy derivatives |

| I | N-Deethylation | CYP450 isoforms | Primary amine metabolites |

| II | Glucuronidation | UGT enzymes | Glucuronide conjugates of hydroxylated products |

-

Pharmacokinetic Insight : Metabolites retain partial pharmacological activity, contributing to prolonged effects .

Stability Under Environmental Conditions

| Factor | Effect |

|---|---|

| pH < 3 | Protonation of amine group; potential demethylenation |

| UV light | Degradation of benzodioxol ring (photolytic cleavage) |

| High temperature | Decomposition into volatile byproducts (e.g., CO, ethylene derivatives) |

Aplicaciones Científicas De Investigación

N-etil Hexilona (clorhidrato) se utiliza principalmente en investigación científica, particularmente en los campos de la química y la ciencia forense. Sus aplicaciones incluyen:

Patrón de referencia analítica: Se utiliza como patrón en espectrometría de masas y otras técnicas analíticas para identificar y cuantificar compuestos similares.

Toxicología forense: Se emplea en laboratorios forenses para detectar y analizar la presencia de catinonas en muestras biológicas.

Estudios farmacológicos: Los investigadores estudian sus efectos estimulantes y posibles interacciones con los sistemas de neurotransmisores.

Mecanismo De Acción

El mecanismo de acción de N-etil Hexilona (clorhidrato) involucra su interacción con los sistemas de neurotransmisores en el cerebro. Actúa como un inhibidor de la recaptación de noradrenalina-dopamina, aumentando los niveles de estos neurotransmisores en la hendidura sináptica. Esto lleva a una estimulación y euforia mejoradas . Los objetivos moleculares incluyen los transportadores de noradrenalina y dopamina, que están inhibidos por el compuesto, lo que evita la recaptación de estos neurotransmisores .

Comparación Con Compuestos Similares

N-etil Hexilona (clorhidrato) es estructuralmente similar a otras catinonas sustituidas, como:

- N-etil pentilona

- Pentilona

- Metilona

- Butilona

En comparación con estos compuestos, N-etil Hexilona (clorhidrato) tiene un grupo etilamina único, que puede contribuir a su perfil farmacológico distinto. Si bien todos estos compuestos comparten efectos estimulantes, su potencia y duración de acción pueden variar .

Actividad Biológica

1-(1,3-Benzodioxol-5-yl)-2-(ethylamino)-1-hexanone, monohydrochloride, commonly referred to as N-ethyl hexylone, is a synthetic cathinone that has garnered attention for its stimulant properties. As a member of the substituted cathinone family, it exhibits a range of biological activities that warrant detailed examination.

- IUPAC Name : 1-(1,3-benzodioxol-5-yl)-2-(ethylamino)hexan-1-one; hydrochloride

- CAS Number : 27912-41-0

- Molecular Formula : C₁₅H₂₁ClN₁O₃

- Molecular Weight : 299.79 g/mol

N-ethyl hexylone primarily acts as a stimulant by influencing the monoamine transporters. It is believed to inhibit the reuptake of neurotransmitters such as dopamine, norepinephrine, and serotonin, similar to other synthetic cathinones. This mechanism contributes to its psychoactive effects, which include euphoria and increased energy levels.

Biological Activity and Effects

The biological activity of N-ethyl hexylone has been studied in various contexts:

Stimulant Effects

Research indicates that compounds in the cathinone class can lead to:

- Euphoria

- Increased energy

- Enhanced sociability

These effects are typically dose-dependent and can vary based on individual physiological responses .

Adverse Effects

While some users report positive experiences, there are significant risks associated with N-ethyl hexylone use:

- Cardiovascular Issues : Increased heart rate (tachycardia) and elevated blood pressure.

- Psychological Effects : Anxiety, paranoia, hallucinations, and potential for psychosis.

- Physical Health Risks : Hyperthermia, rhabdomyolysis, and renal failure have been documented in severe cases .

Case Studies and Clinical Observations

Several case studies highlight the clinical implications of N-ethyl hexylone use:

- Case Study 1 : A 28-year-old male presented with severe agitation and tachycardia after using N-ethyl hexylone. Blood tests revealed elevated creatine kinase levels, indicating rhabdomyolysis.

- Case Study 2 : A group of recreational users reported experiences of intense euphoria followed by severe anxiety and paranoia. This highlights the dual nature of its effects—initial pleasure followed by distressing psychological symptoms.

Comparative Analysis with Other Synthetic Cathinones

The following table summarizes the biological activities of N-ethyl hexylone compared to other synthetic cathinones:

| Compound Name | Euphoria Level | Cardiovascular Effects | Psychological Effects |

|---|---|---|---|

| N-Ethyl Hexylone | High | Tachycardia | Anxiety, Paranoia |

| Mephedrone | Moderate | Increased Heart Rate | Hallucinations |

| Ethylone | High | Mild | Euphoria |

| 4-MEC | Moderate | Moderate | Anxiety |

Propiedades

IUPAC Name |

1-(1,3-benzodioxol-5-yl)-2-(ethylamino)hexan-1-one;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H21NO3.ClH/c1-3-5-6-12(16-4-2)15(17)11-7-8-13-14(9-11)19-10-18-13;/h7-9,12,16H,3-6,10H2,1-2H3;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YQWLISQAEVANFT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC(C(=O)C1=CC2=C(C=C1)OCO2)NCC.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H22ClNO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201342198 | |

| Record name | 1-(1,3-Benzodioxol-5-yl)-2-(ethylamino)hexan-1-one hydrochloride (1:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201342198 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

299.79 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

27912-41-0 | |

| Record name | 1-(1,3-Benzodioxol-5-yl)-2-(ethylamino)hexan-1-one hydrochloride (1:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201342198 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.